METHYL 4-METHYL-3-{[2-(4-METHYLPHENYL)ACETYL]AMINO}BENZOATE
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Overview
Description
METHYL 4-METHYL-3-{[2-(4-METHYLPHENYL)ACETYL]AMINO}BENZOATE is an organic compound that belongs to the class of benzoates. This compound is characterized by its complex structure, which includes a methyl group, a phenylacetyl group, and an amino group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-METHYL-3-{[2-(4-METHYLPHENYL)ACETYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the acylation of 4-methyl-3-aminobenzoic acid with 4-methylphenylacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-METHYL-3-{[2-(4-METHYLPHENYL)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates or amides.
Scientific Research Applications
METHYL 4-METHYL-3-{[2-(4-METHYLPHENYL)ACETYL]AMINO}BENZOATE is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-METHYL-3-{[2-(4-METHYLPHENYL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-METHYL-3-{[2-(4-METHOXYPHENYL)ACETYL]AMINO}BENZOATE
- METHYL 4-METHYL-3-{[2-(4-ETHYLPHENYL)ACETYL]AMINO}BENZOATE
- METHYL 4-METHYL-3-{[2-(4-BROMOPHENYL)ACETYL]AMINO}BENZOATE
Uniqueness
METHYL 4-METHYL-3-{[2-(4-METHYLPHENYL)ACETYL]AMINO}BENZOATE is unique due to its specific substitution pattern and the presence of both methyl and phenylacetyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
methyl 4-methyl-3-[[2-(4-methylphenyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-4-7-14(8-5-12)10-17(20)19-16-11-15(18(21)22-3)9-6-13(16)2/h4-9,11H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGNKFUZYBOGQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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